丙酮醛双(硫代氨基脲)

描述

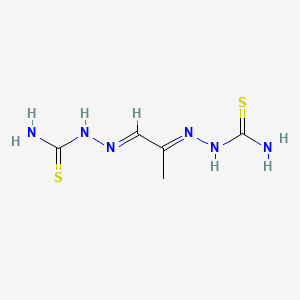

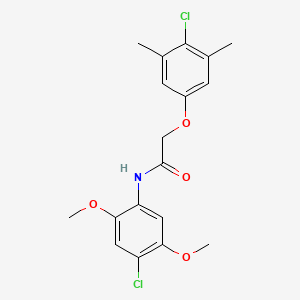

Pyruvaldehyde bis(thiosemicarbazone) is a compound that has been studied for its potential in inhibiting tumors . It contains a total of 22 bonds, including 12 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 urea (-thio) derivatives, and 2 hydrazones .

Synthesis Analysis

Thiosemicarbazones are synthesized through the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . This synthesis can be conducted in situ with common halogen bond donors .Molecular Structure Analysis

The molecular structure of Pyruvaldehyde bis(thiosemicarbazone) includes a total of 22 bonds. There are 12 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 urea (-thio) derivatives, and 2 hydrazones .Chemical Reactions Analysis

Thiosemicarbazone-based organocatalysis has been demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .Physical And Chemical Properties Analysis

Pyruvaldehyde bis(thiosemicarbazone) forms stable, neutral complexes with Cu (II), acting as tetradentate ligands . These complexes possess fascinating biological activity .科学研究应用

- 与铜的协同作用: PTS与硫酸铜联合应用于八种肿瘤模型中(包括肉瘤180、Taper肝肿瘤(实体瘤和腹水瘤)、癌1025、肉瘤T241、Ridgway骨肉瘤、Mecca淋巴肉瘤和Walker大鼠癌肉瘤256(W256))显示出增强的抗癌活性。 铜离子对于PTS抑制Taper肝肿瘤实体瘤的活性至关重要 .

- 其他金属离子: 除了铜之外,钙和锌也被发现能够增强PTS在W256肿瘤模型中的抗肿瘤活性 .

- 性别相关抑制: 与雌性相比,PTS在雄性小鼠和大鼠中表现出更强的肿瘤抑制效果。 去势雄性大鼠的反应与雌性相似 .

细胞毒性

PTS类似物已被合成并评估其细胞毒活性。 基于硫代色酮的硫代氨基脲,特别是那些在C-8位取代的化合物,表现出比相应的1,1-二氧代-硫代色酮衍生物更高的细胞毒性 .

作用机制

Target of Action

Pyruvaldehyde bis(thiosemicarbazone) (PTS) has been found to have a tumor-inhibitory effect, with greater efficacy on tumors carried in male mice and rats than in females . The compound’s primary targets are therefore cancer cells, particularly those in male organisms.

Mode of Action

The mode of action of PTS is complex and multifaceted. It has been shown to interact with proteins in the cell membrane . Furthermore, PTS has been found to inhibit respiratory electron transfer processes via succinate and NADH dehydrogenases .

Biochemical Pathways

PTS affects the respiratory electron transfer processes in cells, leading to inhibition of succinate and NADH dehydrogenases . This disruption of normal cellular respiration can lead to cell death, particularly in cancer cells, which are often more susceptible to changes in their metabolic pathways.

Pharmacokinetics

The excretion, distribution, and retention of PTS have been studied in both tumor-bearing and tumor-free mice and rats of both sexes . The amount of PTS found in the tissues, blood, and tumor was low relative to the total administered dose . This suggests that PTS may have a relatively short half-life in the body, which could impact its bioavailability and efficacy as a therapeutic agent.

Result of Action

The primary result of PTS action is the inhibition of tumor growth. This is achieved through its interaction with cellular proteins and its disruption of normal cellular respiration . In addition, PTS has been found to display antimicrobial activities against the human obligate pathogen Neisseria gonorrhoeae .

Action Environment

The action of PTS can be influenced by environmental factors. For example, the tumor-inhibitory effect of PTS was found to be greater in male mice and rats than in females This suggests that hormonal factors may play a role in the efficacy of PTS

安全和危害

未来方向

Research regarding metallic anti-lung cancer has advanced considerably, but there remain several challenges. Thiosemicarbazone Schiff base complexes have shown potential as anti-lung cancer drugs, with their anti-cancer activities and the most likely action mechanisms involving the recent families of copper, nickel, platinum, ruthenium, and other complexes .

属性

IUPAC Name |

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)/b8-2+,9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHSEWZEHYXRIB-CPJVMOPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6139-38-4 | |

| Record name | Pyruvaldehyde bis(thiosemicarbazone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvaldehyde bis(thiosemicarbazone) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) and how does it impact tumor cells?

A: While the exact mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) (PTS) remains partially unclear, studies suggest it may exert its antitumor effects through interactions with copper ions. [] Research indicates that PTS exhibits enhanced cancerostatic activity when administered alongside copper sulfate, demonstrating a synergistic effect. [] This effect has been observed across various tumor models, suggesting a copper-dependent mechanism for PTS activity. [] Furthermore, the presence of copper ions appears crucial for PTS efficacy in treating specific tumor types. [] Although the precise nature of this interaction is not fully elucidated, it likely involves PTS chelating copper ions and potentially interfering with copper-dependent enzymes crucial for tumor cell survival and proliferation. []

Q2: How does the structure of Pyruvaldehyde bis(thiosemicarbazone) influence its antitumor activity, particularly concerning gender differences observed in preclinical models?

A: Research highlights a significant sex-linked difference in the tumor-inhibitory effects of PTS. [] Studies using rodent models have demonstrated greater antitumor activity in males compared to females. [] This difference is attributed to the influence of sex hormones, specifically testosterone, on PTS activity. [] Castrated male rodents exhibited reduced antitumor activity comparable to females, while testosterone administration restored their responsiveness to PTS. [] The underlying mechanism for this hormonal influence remains to be fully elucidated.

Q3: What insights have been gained from studying the metabolism and excretion of Pyruvaldehyde bis(thiosemicarbazone) in preclinical models?

A: Investigations into the metabolic fate of PTS, using radiolabeled PTS-35S, revealed that the majority of the administered dose is excreted through feces and urine, with relatively low accumulation in tissues, blood, or tumors. [] Interestingly, continuous dietary copper supplementation did not significantly alter the excretion pattern of the labeled sulfur. [] Analysis of the urine revealed that the excreted 35S did not correspond to intact PTS, its copper chelate Cu-PTS, or their direct oxidative breakdown products, suggesting a more complex metabolic pathway. [] These findings highlight the need for further investigation into the metabolic transformation of PTS in vivo to fully understand its pharmacokinetic profile and potential long-term effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1658469.png)

![5-bromo-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B1658470.png)

![2-[2-(3,5-Dichlorophenyl)propan-2-yl]-4,5,6,7-tetrahydroisoindole-1,3-dione](/img/structure/B1658474.png)

![2-[4-(4-Ethoxy-benzyl)-piperazin-1-ylmethyl]-4-methoxy-phenol](/img/structure/B1658475.png)

![Benzene, 1,1'-[2-(phenylthio)-1-propene-1,3-diyl]bis-](/img/structure/B1658476.png)

![(5E)-5-[(3-bromophenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658484.png)